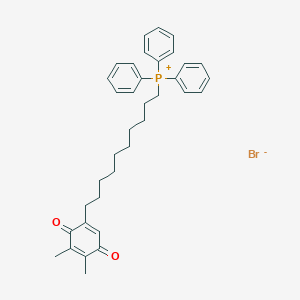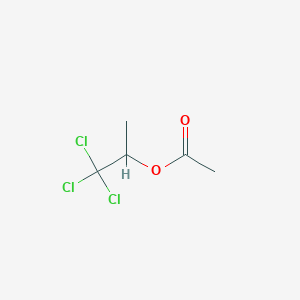
1,1,1-Trichloropropan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloropropan-2-yl acetate, commonly known as chlorpropham, is a chemical compound that is widely used in the agricultural industry as a herbicide and plant growth regulator. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. The compound is known to have several biochemical and physiological effects on plants, animals, and humans.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloropropan-2-yl acetate involves the inhibition of cell division in plants. The compound acts as a mitotic inhibitor, disrupting the normal process of cell division and leading to the death of the plant. Chlorpropham has also been found to inhibit the activity of certain enzymes in plants, leading to a decrease in the production of certain hormones and growth factors.
Efectos Bioquímicos Y Fisiológicos
1,1,1-Trichloropropan-2-yl acetate has been found to have several biochemical and physiological effects on plants, animals, and humans. In plants, the compound can cause stunted growth, chlorosis, and necrosis. In animals, chlorpropham has been found to have teratogenic effects, causing birth defects in developing fetuses. The compound has also been found to have carcinogenic properties in animal studies. In humans, exposure to chlorpropham can cause skin irritation, respiratory problems, and neurological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,1-Trichloropropan-2-yl acetate is commonly used in laboratory experiments to study the effects of mitotic inhibitors on cell division in plants. The compound is relatively inexpensive and widely available, making it a popular choice for researchers. However, the use of chlorpropham in laboratory experiments is limited by its potential toxicity and carcinogenic properties. Researchers must take appropriate precautions when handling the compound to minimize the risk of exposure.
Direcciones Futuras
There are several future directions for research on 1,1,1-Trichloropropan-2-yl acetate. One area of interest is the development of safer and more effective herbicides and plant growth regulators. Researchers are also exploring the potential applications of chlorpropham in the pharmaceutical industry as a drug delivery agent. Additionally, there is a need for further research on the potential health effects of exposure to chlorpropham in humans and animals.
Métodos De Síntesis
The synthesis of 1,1,1-Trichloropropan-2-yl acetate is typically carried out by reacting chloroform with acetic anhydride in the presence of a strong base such as sodium hydroxide. The reaction yields chlorpropham, which can then be purified through distillation and recrystallization. The purity of the compound can be determined through various analytical techniques such as gas chromatography and mass spectrometry.
Aplicaciones Científicas De Investigación
1,1,1-Trichloropropan-2-yl acetate has been extensively studied for its herbicidal and plant growth regulatory properties. It is commonly used to control the growth of weeds in crops such as potatoes, sugar beets, and peanuts. The compound has also been found to have antifungal properties and can be used to control fungal diseases in plants. Additionally, chlorpropham has been studied for its potential applications in the pharmaceutical industry as a drug delivery agent.
Propiedades
Número CAS |
19376-15-9 |
|---|---|
Nombre del producto |
1,1,1-Trichloropropan-2-yl acetate |
Fórmula molecular |
C5H7Cl3O2 |
Peso molecular |
205.46 g/mol |
Nombre IUPAC |
1,1,1-trichloropropan-2-yl acetate |
InChI |
InChI=1S/C5H7Cl3O2/c1-3(5(6,7)8)10-4(2)9/h3H,1-2H3 |
Clave InChI |
YFLDUTFKTAURAE-UHFFFAOYSA-N |
SMILES |
CC(C(Cl)(Cl)Cl)OC(=O)C |
SMILES canónico |
CC(C(Cl)(Cl)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



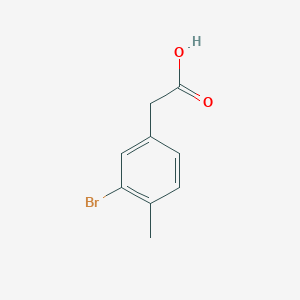
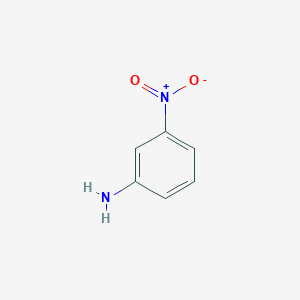
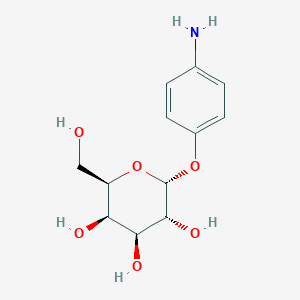
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)
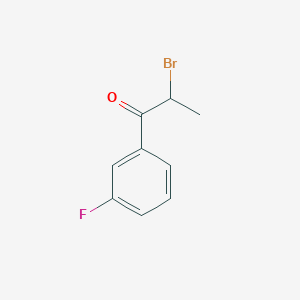
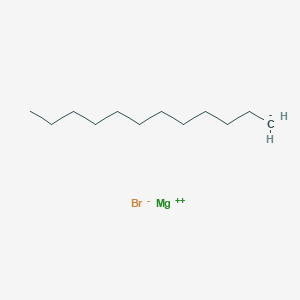
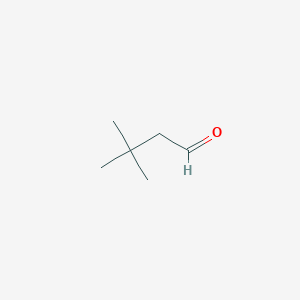
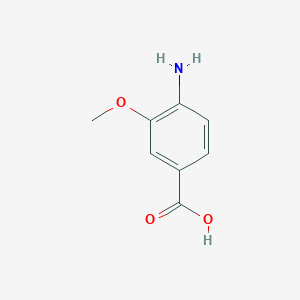
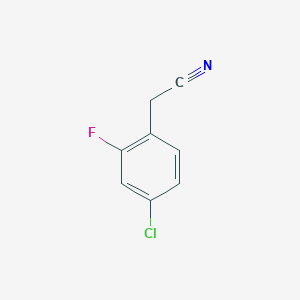
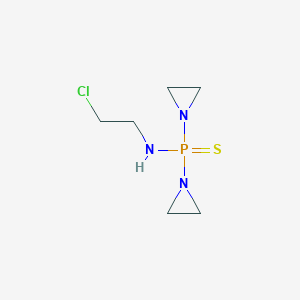
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)
![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)
